2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin
Description
Context of Flavin Coenzymes and Their Pivotal Roles in Biological Redox Transformations
At the heart of cellular metabolism lies a class of versatile coenzymes known as flavins. The two primary biologically active forms, Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD), are derived from riboflavin (B1680620) (vitamin B2). uni-regensburg.de These molecules are indispensable players in a vast array of biological processes, most notably in oxidation-reduction (redox) reactions. nih.gov Flavoenzymes, which utilize FMN or FAD as prosthetic groups, are critical for energy metabolism systems, including aerobic respiration and photosynthesis. uni-regensburg.de
The chemical prowess of flavin coenzymes stems from the tricyclic isoalloxazine ring system, which can exist in three distinct oxidation states: the fully oxidized (quinone), the one-electron reduced (semiquinone), and the two-electron reduced (hydroquinone) forms. uni-regensburg.descbt.com This redox versatility allows flavoproteins to participate in both one- and two-electron transfer processes, placing them at numerous metabolic crossroads. nih.gov Beyond classical dehydrogenation reactions, flavins are involved in oxygen activation, electron transfer chains, bioluminescence, and even non-redox catalytic roles where they may function as acids, bases, or covalent intermediates. nih.govnih.gov
Historical Development and Significance of Deazaflavin Analogues as Mechanistic Probes
The study of flavoenzyme mechanisms has been greatly advanced by the development of synthetic flavin analogues. Among the most significant are the deazaflavins, where a carbon atom replaces one of the nitrogen atoms in the isoalloxazine ring. The 5-deazaflavin analogues, in which the N(5) nitrogen is replaced by a CH group, have proven to be particularly insightful. While naturally occurring 5-deazaflavins like coenzyme F420 were identified in the 1970s in methanogenic archaea acs.org, the synthetic versions were quickly adopted as powerful tools in biochemistry. acs.org
Pioneering work in 1976 demonstrated that 5-deazaflavin analogues could effectively substitute for natural flavin coenzymes in a variety of enzymes. clearsynth.com These studies revealed a crucial difference: unlike natural flavins, 5-deazaflavins are generally restricted to two-electron (hydride transfer) processes and are incapable of stabilizing the one-electron reduced semiquinone intermediate. uni-regensburg.declearsynth.com This property makes them exceptional mechanistic probes. By substituting a deazaflavin into a flavoenzyme, researchers can test whether a one-electron radical mechanism is essential for catalysis. If the enzyme remains active with the deazaflavin analogue, it strongly suggests a two-electron transfer mechanism is operative. clearsynth.com This approach has been instrumental in elucidating the reaction pathways of numerous flavoenzymes. nih.govclearsynth.com
| Property | Natural Flavins (e.g., FAD, FMN) | 5-Deazaflavin Analogues |
|---|---|---|
| Core Structure | Isoalloxazine | Pyrimido[4,5-b]quinoline (5-Deazaisoalloxazine) |
| Key Atom at Position 5 | Nitrogen (N) | Carbon (CH) |
| Electron Transfer Capability | One- and two-electron transfers | Primarily two-electron (hydride) transfers |
| Redox States | Oxidized, Semiquinone, Reduced | Oxidized, Reduced (Semiquinone is unstable) |
| Primary Use as a Probe | N/A (Native Cofactor) | To differentiate between one- and two-electron transfer mechanisms |
Specific Role of 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin (B42581) as a Key Synthetic Intermediate and Academic Research Tool
The compound 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin (CAS No. 59389-72-9) occupies a crucial position as a precursor and research chemical. Its structure consists of the 5-deazariboflavin core with the hydroxyl groups of its ribityl side chain protected by acetyl groups. This acetylation is a common and vital strategy in organic synthesis.
As a Synthetic Intermediate: The primary role of this compound is to serve as a protected starting material for the synthesis of more complex or specifically functionalized deazaflavin analogues. The acetyl groups are temporarily installed to prevent the reactive hydroxyl groups on the sugar-like side chain from interfering with chemical modifications planned for other parts of the molecule, such as the aromatic ring system. Once the desired chemical transformations on the core are complete, the acetyl groups can be easily removed (a process called deprotection) to yield the final target molecule with a free ribityl chain. This makes the acetylated compound a versatile and stable intermediate, facilitating the creation of a diverse library of deazaflavin derivatives for various research applications.
As an Academic Research Tool: While not typically used directly in biological assays, this compound is an essential tool for academic research laboratories. Its availability allows scientists to build custom deazaflavin probes tailored to their specific research questions. By starting with this compound, researchers can synthesize novel analogues to explore enzyme mechanisms, develop new photocatalysts, or create potential therapeutic agents.
| Property | Value |
|---|---|
| CAS Number | 59389-72-9 |
| Chemical Formula | C26H29N3O10 |
| Category | Riboflavin Intermediate |
| Key Structural Feature | 5-deazaflavin core with an acetyl-protected ribityl chain |
| Primary Function | Protected synthetic precursor for creating novel deazaflavin analogues |
Overview of Research Areas Utilizing Deazaflavins
The unique properties of deazaflavins have led to their use in a wide range of scientific fields. The custom analogues synthesized from intermediates like this compound are employed in diverse applications.
| Research Area | Specific Application |
|---|---|
| Enzyme Mechanism Studies | Acting as mechanistic probes to distinguish between one-electron and two-electron (hydride) transfer pathways in flavoenzymes. nih.govclearsynth.com |
| Photoredox Catalysis | Serving as potent, light-activated catalysts for chemical reactions, particularly in reductive chemistry, due to their low reduction potentials. uni-regensburg.de |
| Medicinal Chemistry | Serving as scaffolds for the design of novel therapeutic agents, including antitumor, anticancer, and cytoprotective (cell-protecting) compounds. |
| Enzyme Inhibition | Development of specific inhibitors for enzymes like Tyrosyl-DNA Phosphodiesterase 2 (TDP2), which are targets for cancer therapy. |
| Synthetic Biology | Use as artificial cofactors to replace natural flavins, thereby modifying or engineering the reaction pathways of flavoproteins for biocatalytic applications. acs.org |
Properties
CAS No. |
59389-72-9 |
|---|---|
Molecular Formula |
C₂₆H₂₉N₃O₁₀ |
Molecular Weight |
543.52 |
Synonyms |
1-Deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10(2H)-yl)-D-Ribitol 2,3,4,5-Tetraacetate |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,4,5 Tetra O Acetyl 5 Deazariboflavin and Core Deazaflavin Skeletons
Historical Development of Deazariboflavin Chemical Syntheses
The journey to synthesize 5-deazariboflavin (B42581) and its derivatives is marked by a progression of chemical ingenuity, aimed at efficiently constructing the characteristic three-ring system.
Initial synthetic routes to the 5-deazaflavin (or 5-deazaisoalloxazine) skeleton were pioneered through the condensation of functionalized pyrimidine (B1678525) and quinoline (B57606) precursors. nih.gov One of the foundational strategies involved the reaction of an appropriately substituted aniline (B41778) with a pyrimidine derivative. A key early method involved the condensation of N-D-ribityl-m-toluidine with 6-chlorouracil. This approach, while successful in establishing the core structure, often faced challenges related to reaction conditions and yields.
Another classical approach utilized the reaction of barbituric acid with functionalized quinoline derivatives. nih.gov For instance, the reaction of an aminouracil derivative with an o-nitro-substituted benzaldehyde (B42025) derivative, followed by reductive cyclization, was a common pathway. These early syntheses were crucial in providing the first samples of 5-deazariboflavin for biological evaluation, confirming its identity with the naturally occurring coenzyme F420 chromophore. mdpi.com The work of researchers like Yoneda and colleagues was instrumental in establishing these initial synthetic pathways. nih.gov
| Synthetic Route Comparison | Early Approaches | Improved Routes |
| Starting Materials | N-D-ribityl-m-toluidine, 6-chlorouracil, Barbituric Acid | 6-chlorouracil, Protected D-ribose, Functionalized Benzaldehydes |
| Key Challenges | Low yields, harsh conditions, intermediate instability | Requires multi-step protection/deprotection strategies |
| Advantages | Foundational, established core structure | Higher yields, better purity, modularity, intermediate stability beilstein-journals.orgrsc.org |
| Reference Example | Condensation of aminouracil with o-nitrobenzaldehyde | Multi-step synthesis via protected ribitylamine beilstein-journals.org |
Targeted Synthesis of 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin
The synthesis of this compound requires the initial construction of the 5-deazariboflavin core, followed by the specific acetylation of the hydroxyl groups on the ribityl side chain.
The acetylation of the four secondary hydroxyl groups of the ribityl chain is a critical step to produce the title compound. This transformation is typically achieved using standard acylation methods. The most common strategy involves treating 5-deazariboflavin with an acetylating agent in the presence of a suitable solvent and catalyst.
A widely used method for the analogous acetylation of riboflavin (B1680620) involves dissolving the compound in a mixture of glacial acetic acid and acetic anhydride, with a catalytic amount of a strong acid like perchloric acid. chemicalbook.com The reaction is typically stirred at a slightly elevated temperature to ensure complete acetylation. chemicalbook.com The resulting tetra-acetylated product can then be isolated by extraction and purified through recrystallization. chemicalbook.com This methodology is directly applicable to 5-deazariboflavin, leveraging the reactivity of the hydroxyl groups of the ribityl moiety.
| Acetylation Reaction Parameters | Details |
| Reagents | Acetic Anhydride, Glacial Acetic Acid |
| Catalyst | Perchloric Acid (catalytic amount) chemicalbook.com |
| Temperature | ~45 °C chemicalbook.com |
| Work-up | Extraction with chloroform, washing with water and brine chemicalbook.com |
| Purification | Recrystallization from ethanol (B145695) chemicalbook.com |
In the synthesis of complex molecules like deazariboflavins, protecting groups are essential for preventing unwanted side reactions and ensuring stereochemical control. organic-chemistry.org The ribityl side chain is a polyol (containing multiple hydroxyl groups), and its stereochemistry is crucial for biological activity.
During the construction of the deazaflavin skeleton, particularly when coupling the ribityl side chain to the aromatic system, protecting groups are employed to mask the hydroxyl functions. This strategy serves two main purposes: it prevents the hydroxyl groups from interfering with the coupling reaction and it helps maintain the desired D-ribityl stereoconfiguration. Common protecting groups for diols and polyols include acetals, such as isopropylidene groups, which can be formed by reacting the polyol with acetone (B3395972) in the presence of an acid catalyst. beilstein-journals.org For instance, a bis-isopropylidene protected D-ribose can be used as a starting material to synthesize a protected ribitylamine, which is then coupled to the pyrimidine ring. beilstein-journals.org These protecting groups are chosen for their stability under the reaction conditions and for the ease with which they can be removed in a later step (deprotection) to reveal the free hydroxyls for subsequent reactions like acetylation. organic-chemistry.org
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product in any multi-step synthesis. researchgate.netresearchgate.net For the synthesis of 5-deazariboflavin and its derivatives, key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and catalyst. For example, the condensation step to form the tricyclic system can be performed under reflux in a solvent like ethanol, which has been found to be effective and is considered a greener solvent option. researchgate.net
Purification of the final product and intermediates is crucial for removing unreacted starting materials and by-products. Chromatographic techniques are indispensable for this purpose. nih.gov
Column Chromatography: Silica gel column chromatography is frequently used to purify intermediates, such as the protected aminouracil derivative formed during the synthesis. beilstein-journals.org The choice of solvent system (eluent) is optimized to achieve the best separation of the desired compound from impurities. beilstein-journals.org
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC is often employed. mdpi.comnih.gov This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (often a gradient of methanol (B129727) or acetonitrile (B52724) in water), allowing for the fine separation of closely related flavin analogues. mdpi.com
Preparation of Key Precursors for the Deazaflavin Core Structure
The synthesis of the deazaflavin scaffold, a pyrimido[4,5-b]quinoline system, is a critical first step. This core structure is a versatile platform from which a multitude of derivatives, including the titular acetylated compound, can be built.
Synthesis of Substituted Pyrimido[4,5-b]quinoline Ring Systems
The construction of the pyrimido[4,5-b]quinoline nucleus, the essential framework of 5-deazaflavins, can be achieved through several strategic synthetic routes. nih.gov A predominant and highly adaptable method is the one-pot, multi-component reaction (MCR). This approach typically involves the condensation of three key building blocks: an aldehyde, a 6-aminouracil (B15529) derivative, and a 1,3-dicarbonyl compound like dimedone or barbituric acid. nih.govresearchgate.netnih.gov The efficiency and outcome of this reaction are often influenced by the choice of catalyst. A variety of catalysts have been successfully employed, demonstrating the robustness of this method.
Another significant pathway begins with pre-functionalized pyrimidine derivatives. Starting materials such as 6-(N-substituted)aminopyrimidines, 6-chloro-5-formylpyrimidines, or 6-chlorouracils serve as key intermediates. nih.govrsc.org For instance, a novel method involves the direct condensation of 6-chlorouracils with o-(substituted amino)benzyl alcohols to yield 5-deazaflavin derivatives. rsc.org Alternatively, intramolecular cyclization of precursors like N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes, often facilitated by microwave irradiation, provides an efficient route to the deazaflavin core. researchgate.net Less common, but still viable, syntheses can also start from appropriately substituted quinoline derivatives. nih.gov
| Synthetic Strategy | Key Starting Materials | Typical Conditions/Catalysts | Reference |
|---|---|---|---|
| Multi-Component Reaction (MCR) | Aromatic Aldehydes, 6-Amino-1,3-dimethyluracil, Dimedone | DABCO, Trityl Chloride, Nano-catalysts, Choline Chloride/Oxalic Acid | nih.govresearchgate.netnih.gov |
| Condensation/Cyclization | 6-Chlorouracils, o-(Substituted amino)benzyl alcohols | Direct condensation | rsc.org |
| Intramolecular Cyclization | 2,4-Diamino-6-chloro-pyrimidine-5-carbaldehydes | Acetic acid, Microwave irradiation | researchgate.net |
| Condensation from Functionalized Pyrimidines | 6-(N-substituted)aminopyrimidines, Barbituric Acid | Various | nih.gov |
Attachment of the Ribityl Side Chain and its Derivatives
The introduction of the D-ribityl side chain at the N-10 position of the pyrimido[4,5-b]quinoline core is the defining step in the synthesis of 5-deazariboflavin. A common chemical approach involves the reaction of a pre-formed ribosylated amine with a suitable pyrimidine precursor. For example, 6-(N-D-ribityl-3,4-xylidino)uracil, which can be prepared from D-ribose and 3,4-xylidine, serves as a key intermediate. researchgate.net This compound can then be cyclized to form the deazaflavin ring system. researchgate.net Another method involves reacting a ribosylated amine with 6-chlorouracil, followed by cyclization using a Vilsmeier reagent (POCl₃/DMF) to yield the ribosylated 5-deazaflavin. researchgate.net
The target compound of this article, this compound, is an important intermediate in these synthetic sequences. The hydroxyl groups of the ribityl chain are often protected as acetates to improve solubility in organic solvents and to prevent unwanted side reactions during subsequent chemical modifications. The acetylation is typically achieved using acetic anhydride. google.com For instance, the tetraacetate of 6-(N-D-ribityl-3,4-xylidino)uracil can be cyclized with acetyl chloride in the presence of stannic chloride to produce a protected 5-deazariboflavin derivative. researchgate.net
In biological systems, the formation of the ribityl side chain occurs enzymatically. Studies with organisms like Eremothecium ashbyii and Pichia guilliermondii show that the ribityl group originates from the ribose moiety of guanosine (B1672433) triphosphate (GTP) through a reductive process dependent on NADPH. nih.govnih.gov
Synthesis of Advanced Deazaflavin Conjugates for Research Applications
Building upon the 5-deazariboflavin framework, more complex analogs such as 5-deazaFMN and 5-dFAD are synthesized. These coenzyme analogs are invaluable tools for probing the mechanisms of flavoenzymes.
Preparation of 5-Deazaflavin Mononucleotide (5-deazaFMN) Analogues
5-Deazaflavin mononucleotide (5-deazaFMN), or 5-deazariboflavin 5'-phosphate, is typically prepared by the phosphorylation of the primary 5'-hydroxyl group of the ribityl side chain of 5-deazariboflavin. This transformation can be accomplished through enzymatic methods. For example, a partially purified FAD synthetase complex from Brevibacterium ammoniagenes, which possesses phosphorylating activity, can convert 5-deazariboflavin into 5-deazaFMN. researchgate.netnih.gov General enzymatic approaches for synthesizing nucleotide analogs often employ a variety of kinases, such as nucleoside monophosphate kinases (NMPKs), which can catalyze the transfer of a phosphate (B84403) group from a donor like ATP. mdpi.com
Synthesis of 5-Deazaflavin Adenine (B156593) Dinucleotide (5-dFAD) Analogues
The synthesis of 5-deazaflavin adenine dinucleotide (5-dFAD) represents a more significant synthetic challenge, involving the linkage of 5-deazaFMN with adenosine (B11128) monophosphate (AMP).
Chemical Synthesis: A complete fifteen-step chemical synthesis of 5-dFAD has been described, starting from D-ribose and 3,4-xylidine. researchgate.net This route proceeds through key intermediates including 5-deazariboflavin (after deprotection of the acetyl groups) and its 2′,3′,4′-tris-O-(tetrahydropyranyl) derivative. The protected riboflavin analog is then converted to a phosphonate (B1237965) derivative, such as 2′,3′,4′-tris-O-(tetrahydropyranyl)-5′-O-(morpholinophosphonyl)-5-deazariboflavin, which is subsequently coupled with an AMP derivative using a modified triester approach to form the dinucleotide linkage. researchgate.net
Enzymatic Synthesis: A more direct route utilizes enzymes with adenylylating activity. The same FAD synthetase complex from Brevibacterium ammoniagenes that prepares 5-deazaFMN can also catalyze the subsequent adenylylation, allowing for the direct conversion of 5-deazariboflavin to 5-dFAD. researchgate.netnih.gov
| Method | Key Features | Starting Material for Final Coupling/Conversion | Reference |
|---|---|---|---|
| Chemical Synthesis (Multi-step) | Total synthesis from simple precursors; involves protection/deprotection steps and phosphotriester chemistry. | Protected 5-deazariboflavin phosphonate and an AMP derivative. | researchgate.net |
| Enzymatic Synthesis | Direct conversion using a bifunctional enzyme complex with phosphorylating and adenylylating activities. | 5-Deazariboflavin | researchgate.netnih.gov |
Functionalization for Bioconjugation and Probe Development
The deazaflavin scaffold can be chemically modified to create probes for studying biological systems or for developing targeted therapeutics. Functionalization allows for the attachment of reporter molecules (like fluorophores), affinity tags, or drug payloads.
Common bioconjugation strategies often target reactive functional groups that can be introduced into the deazaflavin structure. nih.gov For example, the synthesis of deazaflavin analogs bearing sulphonamide moieties has been reported, creating compounds that act as radiosensitizers. nih.gov
For more targeted applications, specific chemical handles are incorporated. An aldehyde functionality can be introduced, which can then be reacted with hydrazide or aminooxy-containing probes to form stable hydrazone or oxime linkages. nih.gov This approach is widely used in bioconjugation. nih.govnih.gov The development of fluorescent NAD⁺ analogs, which are structurally related to deazaflavin dinucleotides, serves as a blueprint for creating similar deazaflavin-based probes for real-time monitoring of enzymatic activity. nih.gov These functionalized molecules are essential for applications in diagnostics, bioimaging, and the development of antibody-drug conjugates (ADCs). researchgate.net
Photophysical and Photochemical Properties of Deazaflavins: Fundamental Investigations
Absorption and Emission Spectroscopy of Excited States
The electronic transitions of deazaflavins, including 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin (B42581), have been extensively studied using absorption and emission spectroscopy. These studies provide insights into the nature of the excited states and the factors that influence their behavior.
Deazaflavins typically exhibit two main absorption bands in the UV-visible region, which are attributed to π→π* transitions. researchgate.netmdpi.com Compared to their flavin counterparts, the absorption maxima of 5-deazaflavins are shifted to shorter wavelengths (hypsochromic shift). researchgate.netmdpi.com For instance, 5-deazariboflavin has an absorption maximum around 407 nm, whereas riboflavin (B1680620) absorbs at approximately 448 nm. researchgate.netmdpi.com This shift is primarily due to the destabilization of the lowest unoccupied molecular orbital (LUMO) upon replacing the nitrogen at position 5 with a carbon-hydrogen group. researchgate.netresearchgate.net
The fluorescence quantum yields of deazaflavins can be quite high, with some derivatives exhibiting values ranging from 67% to 85% in acetonitrile (B52724). uni-regensburg.de However, the substitution pattern on the deazaflavin core can significantly influence these properties. For example, a phenyl-substituted deazaflavin derivative shows a considerably lower fluorescence quantum yield of 16%. uni-regensburg.de
Table 1: Photophysical Properties of Selected Deazaflavin Derivatives
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| 5-Deazariboflavin | 407 nm researchgate.netmdpi.com | - | - | - |
| Phenyl-substituted deazaflavin | - | - | 0.16 uni-regensburg.de | Acetonitrile |
| Various deazaflavin derivatives | - | - | 0.67 - 0.85 uni-regensburg.de | Acetonitrile |
Time-resolved fluorescence spectroscopy has revealed that the excited state dynamics of deazaflavins are complex and occur on ultrafast timescales. For 1-deazariboflavin and its tetra-acetylated derivative, fluorescence decays are biexponential, with lifetimes in the picosecond domain. nih.gov Specifically, 1-deaza RF in water exhibits lifetimes of 1.8 and 12.5 ps, while the tetra-acetyl derivative (Ac(4)-1-deaza RF) in acetonitrile shows lifetimes of 3 and 87 ps. nih.gov The emission lifetimes of some deazaflavin derivatives in acetonitrile have been measured to be in the nanosecond range, varying from 6.8 to 11.1 ns. uni-regensburg.de A phenyl-substituted derivative, however, displays a significantly shorter excited singlet state lifetime of 1.7 ns. uni-regensburg.de
The excited state dynamics of deazaflavins are sensitive to the surrounding environment, including solvent polarity, the capacity for hydrogen bonding, and the protonation or tautomeric state of the molecule. The slower decay component observed for the tetra-acetyl derivative of 1-deazariboflavin in acetonitrile suggests the involvement of hydrogen bonding or changes in the protonation/tautomerization state in the excited state. nih.gov The emission properties of some deazaalloxazines are strongly influenced by the solvent's hydrogen-bond donating ability, highlighting the importance of intermolecular solute-solvent hydrogen-bonding interactions in the excited state. researchgate.net
Intersystem Crossing and Triplet State Characterization
Following excitation to the singlet state, deazaflavins can undergo intersystem crossing (ISC) to the triplet state. The efficiency of this process and the properties of the resulting triplet state are crucial for their photochemical reactivity.
The quantum yield of triplet state formation (ΦT) for deazaflavins can be significant. For 5-deazariboflavin, the triplet state is a key intermediate in its photochemical reactions. researchgate.net One study has reported that 5-deazariboflavin is an efficient sensitizer (B1316253) for the production of singlet oxygen, with a quantum yield (φΔ) of 0.33, which is indicative of triplet state formation. researchgate.net The triplet state of deazaflavins is involved in one-electron transfer processes. semanticscholar.org
Mechanistic studies have shown that the triplet state of deazaflavins is a key intermediate in various photochemical reactions. researchgate.netuni-regensburg.de For instance, in reductive photocatalysis, the triplet state of a deazaflavin undergoes electron transfer from a sacrificial electron donor to form a semiquinone radical as part of a triplet-correlated radical pair. uni-regensburg.deresearchgate.net The decay of the triplet state can occur through various pathways, including energy transfer and electron transfer reactions. semanticscholar.org Unlike riboflavin, where triplet state formation is a major decay pathway, for 1-deazariboflavin, internal conversion and fluorescence are the primary decay processes, with no detectable triplet state formation. nih.gov The stability and reactivity of the deazaflavin radical, formed from the triplet state, are central to its catalytic action in photochemical reductions. nih.gov
Photogeneration of Reactive Oxygen Species (ROS)
Upon absorption of light, 5-deazaflavin analogues can transition to an excited state, becoming potent photosensitizers capable of generating reactive oxygen species (ROS). This process is central to their application in photoredox catalysis and has implications for their biological activity. The generation of ROS can proceed through two primary pathways, known as Type I and Type II photoreactions, both of which are oxygen-dependent. nih.gov
The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer and is quantified by the singlet oxygen quantum yield (ϕΔ). This value represents the fraction of excited photosensitizer molecules that result in the formation of singlet oxygen (¹O₂). For the parent compound, 5-deazariboflavin, the singlet oxygen quantum yield (ϕΔ) has been reported to be 0.33. This indicates that it is an efficient sensitizer for the production of this highly reactive species.
The introduction of four acetyl groups to the ribityl side chain in 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin is expected to influence its photophysical properties. Acetylation of the parent compound, riboflavin, has been shown to inhibit intramolecular processes that typically lead to degradation. researchgate.net By preventing side-chain cleavage, the acetyl groups may enhance the photostability of the molecule, potentially leading to a more sustained or efficient generation of singlet oxygen compared to the non-acetylated form under certain conditions. Studies on acetylated riboflavin confirm its role as a good singlet oxygen sensitizer. researchgate.net
| Compound | Singlet Oxygen Quantum Yield (ϕΔ) | Solvent |
| 5-Deazariboflavin | 0.33 | Not Specified |
| Acetylated Riboflavin | Good Sensitizer | Water |
| This compound | Data not available; expected to be an efficient sensitizer | - |
This table is based on available data for related compounds. Specific experimental data for this compound is not available in the cited literature.
Photosensitized reactions that generate ROS are generally classified into two categories, Type I and Type II, which can occur competitively. nih.gov
Type I Mechanism: In this pathway, the excited triplet state of the deazaflavin photosensitizer interacts directly with a substrate molecule. This interaction typically involves the transfer of an electron or a hydrogen atom, resulting in the formation of radicals or radical ions. nih.gov These newly formed radicals can then react with molecular oxygen (O₂) to produce superoxide anions (O₂•⁻), which can further lead to the generation of other ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). nih.gov Deazaflavins are known to be well-suited for reductive chemistry acting via consecutive photo-induced electron transfers, a hallmark of the Type I mechanism. researchgate.net The process begins with the formation of a deazaflavin semiquinone from the triplet state after accepting an electron from a donor. researchgate.net
Type II Mechanism: This mechanism involves the direct transfer of energy from the excited triplet state of the deazaflavin photosensitizer to ground-state molecular oxygen (³O₂). nih.gov This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂), a potent oxidizing agent that can directly react with various biological and chemical substrates. nih.govresearchgate.net The efficiency of this process is directly related to the singlet oxygen quantum yield (ϕΔ) discussed previously. Studies involving acetylated riboflavin have demonstrated the generation of singlet oxygen, confirming the operation of the Type II pathway. researchgate.netnih.gov
| Photoreaction Type | Key Process | Initial Products | Role of Oxygen |
| Type I | Electron/Hydrogen transfer between excited sensitizer and substrate | Substrate radicals, sensitizer radicals | Reacts with radicals to form superoxide anion (O₂•⁻) |
| Type II | Energy transfer from excited sensitizer to oxygen | Singlet oxygen (¹O₂) | Directly excited to singlet state |
Photodegradation Pathways and Photostability of Deazaflavin Analogues
The stability of a photosensitizer upon exposure to light is a crucial factor determining its utility. Photodegradation, or photobleaching, can lead to a loss of activity and the formation of potentially interfering byproducts.
The presence or absence of oxygen significantly influences the photodegradation pathways of deazaflavins. A key chemical difference between deazaflavins and flavins is the enhanced stability of fully reduced deazaflavins against oxidation by molecular oxygen. nih.gov This inherent stability suggests distinct degradation mechanisms under aerobic and anaerobic conditions.
Under aerobic conditions , photodegradation is often accelerated. The presence of oxygen allows for the generation of ROS via Type I and Type II mechanisms, which can, in turn, attack the deazaflavin molecule itself, leading to its decomposition. For the parent compound riboflavin, photodegradation is more rapid in the presence of air. iastate.edu
Under anaerobic conditions , in the absence of oxygen, the Type II pathway is completely inhibited, and Type I reactions are altered. Photodegradation often proceeds through intramolecular reactions. For riboflavin, anaerobic irradiation can cause an intramolecular photoreduction of the isoalloxazine ring. iastate.edu For deazaflavins, photoreduction in the absence of oxygen but in the presence of an electron donor leads to the formation of a highly reactive 5-deazaflavosemiquinone radical. researchgate.net This radical is a key intermediate in the subsequent degradation pathway. researchgate.net
The mechanism of deazaflavin photoreactions is complex and distinct from that of flavins. The central intermediate is the highly reactive 5-deazaflavosemiquinone radical. nih.gov This radical is generated following photoexcitation and electron transfer. Unlike the relatively stable flavin semiquinone, the deazaflavin radical can undergo further reactions, such as dimerization. researchgate.net The photochemical reaction product is often not the simple 1,5-dihydro-5-deazaflavin but a covalent radical dimer. researchgate.net
For the parent compound riboflavin, the primary photoproducts arise from the cleavage and modification of the ribityl side chain. These include:
Lumiflavin (LF): Formed via cleavage of the ribityl side chain. mdpi.com
Lumichrome (LC): Another major product resulting from side-chain degradation, particularly in acidic or neutral solutions. mdpi.com
Formylmethylflavin (FMF): An intermediate in the degradation of riboflavin to lumichrome and lumiflavin. mdpi.com
Carboxymethylflavin (CMF): An oxidation product of FMF. researchgate.net
In the case of this compound, the presence of the acetyl groups on the side chain is expected to prevent the formation of analogues of lumiflavin and lumichrome, as this pathway requires the cleavage of the ribityl chain. researchgate.netiastate.edu Therefore, the photodegradation of this specific compound would likely be dominated by reactions involving the isoalloxazine ring system itself, potentially leading to different sets of photoproducts compared to 5-deazariboflavin.
Biochemical and Enzymatic Interactions of Deazaflavins As Mechanistic Probes in Enzyme Systems
Mimicry and Recognition by Flavoenzymes
Binding Affinity and Specificity of Deazaflavins at Enzyme Active Sites
Deazaflavin analogs are widely recognized at the active sites of various flavoenzymes. nih.gov Studies have shown that analogs such as 5-deazaFAD can bind to the apoprotein of enzymes like hog kidney D-amino acid oxidase. The resulting reconstituted enzyme forms complexes with competitive inhibitors like benzoate, and these complexes are qualitatively and quantitatively similar to those observed with the native enzyme. nih.gov This indicates that the deazaflavin moiety, despite its altered electronic properties, fits well within the active site and allows for the proper recognition of substrates and inhibitors.
However, the replacement of the N(5) atom is not without consequence for binding. Measurements of binding rates and association constants have indicated that the N(5) position is important for optimal flavin binding. researchgate.net The interaction between the enzyme and the cofactor analog can be strong, as seen with apoflavodoxin, which binds 5-thia-5-deazaflavin tightly. researchgate.net
Reconstitution Experiments with Apo-Flavoenzymes and Deazaflavin Cofactors
Reconstitution of flavoenzymes with their cofactor removed (apo-flavoenzymes) is a powerful technique. When the natural flavin is replaced by a deazaflavin analog, the enzyme's function can be systematically probed. mdpi.com Numerous flavoenzymes have been successfully reconstituted with deazaflavin derivatives like 5-deazaFMN and 5-deazaFAD. nih.govresearchgate.net
Examples include:
D-amino acid oxidase: The apoprotein reconstituted with 5-deazaFAD retains its substrate specificity, being reduced by substrates like alanine (B10760859) and proline, but not by non-substrates like glutamate. nih.gov
NAD(P)H:(flavin) oxidoreductase: This enzyme from Beneckea harveyi catalytically reduces deazariboflavin in the presence of NADH. nih.gov
Yeast NADPH:(acceptor) oxidoreductase (Old Yellow Enzyme): This enzyme can be reconstituted with deazaFMN. nih.gov
Glucose Oxidase: Reconstitution with deazaFAD has been performed to study its catalytic mechanism. nih.gov
These experiments are crucial as they demonstrate that the deazaflavin is not only recognized and bound but also participates in the redox chemistry at the enzyme's active site, albeit with profoundly different mechanistic implications compared to the native cofactor. nih.gov
Elucidation of Flavoenzyme Reaction Mechanisms
The primary value of deazaflavins lies in their ability to clarify enzymatic reaction mechanisms, particularly concerning hydrogen transfer and the nature of electron transfer steps. nih.gov
Investigation of Hydrogen Transfer Mechanisms (Direct vs. Exchangeable Hydrogen)
A key question in flavoenzyme catalysis is whether a substrate proton is transferred directly to the flavin or exchanges with the solvent. Deazaflavins have been pivotal in answering this for several enzymes. Because the C(5) position of a reduced deazaflavin is a poor proton exchange site compared to the N(5) of a natural flavin, its use can trap a directly transferred hydrogen atom. Experiments with deazaFAD-reconstituted D-amino acid oxidase and deazaFMN-reconstituted Old Yellow Enzyme have demonstrated the direct transfer of hydrogen from the substrate to the deazaflavin cofactor. nih.gov This provides strong evidence that the corresponding native enzymes also operate via a direct hydrogen transfer (hydride) mechanism. nih.gov The use of deazaflavins thus serves as a unique and definitive probe for this aspect of catalysis. nih.gov
Comparative Redox Chemistry of Deazaflavins versus Natural Flavins (One-electron vs. Two-electron Pathways)
The most significant difference between natural flavins and 5-deazaflavins is their redox behavior. Natural flavins are versatile redox cofactors, capable of mediating both one-electron and two-electron transfers, which is possible due to the relative stability of the neutral (blue) or anionic (red) flavin semiquinone radical. researchgate.netresearchgate.net
In stark contrast, 5-deazaflavins are obligate two-electron (hydride) acceptors. researchgate.net The replacement of the electron-withdrawing nitrogen at position 5 with a carbon-hydrogen group destabilizes the radical state. nih.govnih.gov It has been frequently reported that one-electron transfer processes are impeded in flavoproteins when the native cofactor is replaced with a 5-deazaflavin analog. researchgate.netmdpi.comnih.gov While recent, sensitive spectroscopic techniques have provided indirect evidence for a transient 5-deazaflavin radical species, the long-standing and functionally relevant paradigm is that these analogs act as two-electron carriers, akin to nicotinamides. nih.govelsevierpure.com This property makes them excellent tools to determine if a flavoenzyme's mechanism involves single-electron steps; if reconstitution with a deazaflavin analog shuts down reactivity (particularly with one-electron acceptors like oxygen), it strongly implies the native mechanism involves a flavin semiquinone intermediate. nih.govmdpi.com
Table 1: Redox Properties of Natural Flavins vs. 5-Deazaflavins
| Property | Natural Flavins (e.g., FAD, FMN) | 5-Deazaflavins (e.g., 5-DeazaFAD) |
|---|---|---|
| Electron Transfer | Can mediate both one-electron and two-electron transfers | Primarily function as two-electron (hydride) acceptors/donors researchgate.net |
| Radical (Semiquinone) Stability | Relatively stable semiquinone radical intermediate | Radical is significantly less stable; rapidly undergoes other reactions nih.gov |
| Redox Potential (E0') | ~ -0.220 V (for Riboflavin) | ~ -0.310 V (for Deazariboflavin) nih.gov |
| Reactivity with O2 | Reduced flavins are typically reactive with molecular oxygen | Reduced deazaflavins are generally stable toward oxygen mdpi.com |
Distinguishing Electrophilic and Nucleophilic Roles of the Flavin Moiety
The flavin ring can act as either an electrophile or a nucleophile during catalysis. The substitution at N(5) in deazaflavins enhances the tendency for the cofactor to participate in reactions involving nucleophilic substrate addition. nih.govelsevierpure.com Model studies show that 5-deazaflavin favors the formation of intermediate sigma-adducts via carbanion transfer to a greater extent than natural flavin. nih.gov The reaction with nucleophiles like cyanide can result in the formation of reversible covalent adducts at the C(5) position of enzyme-bound deazaflavin. researchgate.net This characteristic allows researchers to investigate and trap covalent intermediates that might be too transient or unfavorable with natural flavins, providing insight into mechanisms involving nucleophilic attack on the flavin ring.
Specific Enzyme Interactions and Metabolic Pathway Interrogation
Deazaflavins, synthetic analogues of natural flavins where the N-5 atom is replaced by a carbon, serve as invaluable tools for probing the mechanisms of flavoenzymes. Their altered electrochemical properties, particularly a much lower redox potential, allow for the uncoupling of certain catalytic steps and the stabilization of intermediates. While the specific compound 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin (B42581) is a protected precursor used in synthesis, its core 5-deazaflavin structure is central to these biochemical investigations.
The mitochondrial cytochrome system is a critical component of cellular respiration, utilizing a series of electron carriers to create a proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. nih.gov This process involves both electron transport and proton translocation. nih.gov Key components like cytochrome c oxidase link the reduction of oxygen to water with the uptake of protons. nih.gov
Deazaflavin analogues have been extensively studied as substitutes for natural flavin coenzymes in various redox enzymes. nih.gov A key characteristic of 5-deazaflavins is their significantly lower standard redox potential (E₀' ≈ -310 mV) compared to typical isoalloxazines (flavins). nih.gov This property alters the thermodynamics of electron transfer reactions. When reconstituted into flavoenzymes, deazaflavins are recognized at the active site and can undergo redox changes. nih.gov However, a crucial difference is that their reduced forms (dihydrodeazaflavins) are considerably stable against oxidation by molecular oxygen. mdpi.com While deazaflavins are established as obligate two-electron carriers, unlike flavins which can readily form one-electron semiquinone radicals, their specific role as proton carriers within the mitochondrial cytochrome system has not been extensively detailed in available research. Their primary utility lies in acting as mechanistic probes for hydrogen transfer reactions in flavoenzymes. nih.gov
Pyruvate (B1213749) kinase (PK) is a crucial enzyme in glycolysis, catalyzing the final, rate-limiting step that produces pyruvate and ATP. In Mycobacterium tuberculosis (Mtb), the enzyme, encoded by the pykA gene, is vital for carbon co-catabolism and is allosterically regulated. nih.gov Genetic deletion of pykA prevents Mtb growth on fermentable carbon sources and can increase the bacterium's susceptibility to certain drugs by disrupting its metabolic plasticity. nih.govnih.gov
Deazaflavins are often employed as replacement cofactors to investigate the reaction mechanisms of flavoproteins. mdpi.comnih.gov Their ability to be recognized by the active sites of flavoenzymes allows researchers to study individual steps of catalysis, such as hydrogen transfer, in isolation. nih.gov For example, studies with various flavo-oxidases reconstituted with deazaflavin analogues (deazaFMN or deazaFAD) show that the analogue is reduced by the substrate, but at a drastically slower rate than the native enzyme, and is not reoxidized by typical electron acceptors like oxygen. nih.gov This effectively traps the enzyme in a reduced state, allowing for detailed mechanistic analysis. nih.gov
Despite the utility of deazaflavins as probes for flavoenzymes, there is no specific research available detailing the in vitro inhibition of pyruvate kinase from mycobacteria by 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin or other deazaflavin compounds. Pyruvate kinase is not a flavoenzyme, and its mechanism does not involve a flavin cofactor, making deazaflavins unlikely candidates for direct inhibitors acting on the active site in the same manner they probe flavoenzymes.
Applications in Photoreactivation and DNA Repair Mechanisms
Deazaflavins play a significant role in research concerning light-dependent DNA repair, particularly in understanding the function of photolyase enzymes. These enzymes repair DNA damage caused by ultraviolet (UV) light, specifically the formation of pyrimidine (B1678525) dimers. nih.govmdpi.com
UV radiation can cause adjacent thymine (B56734) bases in a DNA strand to form a cyclobutane (B1203170) pyrimidine dimer (CPD), a lesion that blocks DNA replication and transcription. nih.govnih.gov Photolyase enzymes repair these dimers using blue light energy. nih.gov The repair mechanism involves an electron transfer from an excited-state, fully reduced flavin adenine (B156593) dinucleotide (FADH⁻) cofactor to the thymine dimer. nih.govresearchgate.net This generates a dimer radical anion, which is unstable and rapidly undergoes a [2+2] cycloreversion, splitting the cyclobutane ring and restoring the two individual thymine bases. nih.govresearchgate.net Finally, the electron is transferred back to the flavin radical to regenerate the catalytically active FADH⁻ state, completing the photocycle. nih.gov
Model system studies have demonstrated that 5-deazaflavins can act as photosensitizers to promote the cleavage of thymine dimers, mimicking the action of photolyase. acs.org The cleavage process is dependent on the concentration of the sensitizer (B1316253) and the dimer, as well as the wavelength and duration of irradiation. acs.org This photosensitization proceeds via a radical mechanism, underscoring the fundamental role of electron transfer in the repair process. nih.gov
Many photolyase enzymes contain two noncovalently bound chromophores: the catalytic cofactor FADH⁻ and a second, light-harvesting chromophore, often called a photoantenna. acs.orgnih.gov This antenna absorbs light at wavelengths where FADH⁻ absorbs weakly and transfers the excitation energy to the catalytic cofactor, significantly enhancing the efficiency of DNA repair, especially in low-light conditions. nih.gov
In one class of photolyases, known as deazaflavin-type photolyases, the antenna chromophore is a deazaflavin derivative, specifically 8-hydroxy-5-deazariboflavin (8-HDF). acs.orgnih.gov Studies on the photolyase from Anacystis nidulans have shown that while FAD is essential for binding to the damaged DNA and for catalysis, 8-HDF is not required for these functions. nih.gov Instead, 8-HDF's role is exclusively to act as a photosensitizer, absorbing light and transferring the energy to FADH⁻ at the catalytic center with a quantum yield near unity. nih.gov This two-chromophore system allows the enzyme to harness a broader spectrum of light for its repair function. acs.org
Deazaflavins in Cryptochrome (B1237616) and Photolyase Research
The photolyase/cryptochrome family of proteins is a large group of structurally related flavoproteins with diverse functions, including DNA repair (photolyases) and regulation of circadian rhythms and development (cryptochromes). acs.orgnih.gov All members of this family contain FAD as a primary cofactor. acs.org
Photolyases are categorized into two main classes based on their second, light-harvesting chromophore: folate class photolyases use methenyltetrahydrofolate (MTHF), while deazaflavin class photolyases use 8-hydroxy-5-deazaflavin (B1218334) (8-HDF). acs.orgpnas.org The presence of 8-HDF as a photoantenna is a defining feature of this latter class. acs.orgnih.gov For instance, research has demonstrated that the CPD photolyase and (6-4) photolyase in Drosophila melanogaster both utilize a deazaflavin as their second chromophore. nih.gov
Cryptochromes, which are evolutionarily related to photolyases, also bind FAD but generally lack DNA repair activity. acs.org While they are critical blue-light photoreceptors, the presence and function of a second chromophore in cryptochromes are less clear. acs.orgnih.gov Unlike deazaflavin-class photolyases, Drosophila cryptochrome, for example, does not appear to contain a deazaflavin second chromophore. nih.gov The N-terminal domain of these proteins, which adopts a Rossmann fold, serves as the binding site for the antenna cofactor, and specific amino acid residues determine whether the enzyme binds MTHF or 8-HDF. wikipedia.org
Investigation of Deazaflavins as Antenna Pigments or Secondary Chromophores
Deazaflavins serve as effective substitutes for native flavin cofactors in probing the light-harvesting mechanisms of enzyme systems. Their distinct photophysical properties allow them to function as antenna pigments or secondary chromophores, capturing light energy and transferring it to a primary chromophore.
Naturally occurring deazaflavins, such as 8-hydroxy-7,8-didemethyl-5-deazariboflavin (F_o), function as secondary, light-harvesting chromophores in certain enzymes. nih.gov For instance, F_o is found in the cryptochrome CraCRY from the green alga Chlamydomonas reinhardtii and in DNA photolyases, where it enhances the protein's sensitivity to blue light. nih.gov DNA photolyases are DNA repair enzymes that utilize light energy to reverse UV-induced damage. In these enzymes, antenna chromophores absorb photons and transfer the energy via a Förster resonance energy transfer (FRET) mechanism to the catalytic flavin adenine dinucleotide (FAD) cofactor. nih.gov
Studies on class II photolyases have shown that 8-hydroxy-5-deazariboflavin (8-HDF) is a widespread antenna chromophore. nih.gov These nucleotide-like antenna molecules bind within the N-terminal α/β domain of the photolyase, positioned at a distance of 17–18 Å from the catalytic FAD, which is suitable for efficient energy transfer. nih.gov The binding of the deazaflavin antenna is highly specific, relying on key residues within the protein's binding pocket to interact with the chromophore. nih.gov The use of deazaflavin analogs as photosensitizers has also been explored in other systems, such as in light-driven cytochrome P450-catalyzed reactions, where they effectively supply electrons to the heme iron upon photo-induction. researchgate.net
The introduction of different substituents at the C8 position of the deazaflavin skeleton can modulate its absorption properties. wur.nl This chemical modification allows for a red shift in the absorption maximum, which can be advantageous in preventing photodamage to the enzyme that might occur with higher-energy UV irradiation. wur.nl
Table 1: Deazaflavins as Antenna Chromophores in Biological Systems
| Deazaflavin Analog | Protein System | Function | Key Findings | Citations |
| 8-hydroxy-7,8-didemethyl-5-deazariboflavin (F_o) | Cryptochrome CraCRY, DNA Photolyase | Secondary light-harvesting chromophore | Enhances blue-light sensitivity of the protein. | nih.gov |
| 8-hydroxy-5-deazariboflavin (8-HDF) | Class II Photolyases | Antenna chromophore | Absorbs light and transfers energy to the catalytic FAD cofactor via FRET. nih.gov | nih.gov |
| General 5-Deazaflavins | Cytochrome P450 | Photosensitizer | Mediates photochemical electron transfer to the heme iron. researchgate.net | researchgate.net |
Contribution to Light-Dependent, Spin-Based, Radical-Pair Mechanisms in Cryptochromes
Deazaflavins have been instrumental in studying the radical-pair mechanism, a fundamental process in cryptochromes that is implicated in phenomena such as animal magnetoreception. nih.govyoutube.com The radical-pair mechanism posits that light-induced electron transfer events create a pair of molecules with unpaired electrons (radicals) whose spins are correlated. nih.govnih.gov The evolution of these spin states can be influenced by external magnetic fields, thereby affecting reaction yields and downstream signaling. nih.gov
Photoexcitation of the flavin cofactor in cryptochromes leads to the formation of spin-correlated radical pairs. nih.gov Replacing the native flavin with a deazaflavin analog helps to dissect this process. Studies using photochemically induced dynamic nuclear polarization (photo-CIDNP) spectroscopy on 5-deazariboflavin derivatives have provided unambiguous evidence of the generation of a spin-correlated radical pair following photoinduced electron transfer. nih.gov These experiments show that upon photoexcitation, the deazaflavin enters an excited triplet state, which then accepts an electron from a donor molecule, such as an aromatic amino acid (e.g., tyrosine), to form the radical pair. nih.gov
The replacement of the flavin's N5 atom with a carbon atom in deazaflavins significantly alters the cofactor's redox properties, often preventing single-electron transfer processes and impeding functions like oxygen activation. nih.gov However, their ability to undergo radical reactions makes them excellent probes for flavoproteins that catalyze such reactions. nih.gov Mechanistic investigations into deazaflavin-mediated photocatalysis have revealed a consecutive photo-induced electron transfer that proceeds via the semiquinone radical form of the deazaflavin as part of a triplet-correlated radical pair. researchgate.net This process underscores the ability of excited deazaflavin semiquinones to act as potent reductants in photocatalytic chemistry. researchgate.net
The formation of radical pairs in cryptochromes is a necessary, though not sufficient, condition for them to act as magnetosensors. nih.gov The radical pairs must also be sufficiently long-lived to allow for magnetic-field-dependent spin-state mixing and must exhibit spin-dependent reactivity. nih.gov The study of deazaflavin-reconstituted cryptochromes continues to provide crucial data on the kinetics and magnetic field sensitivity of these radical pairs. nih.govnih.gov
Table 2: Research Findings on Deazaflavins in Radical-Pair Mechanisms
| Deazaflavin Derivative | Experimental Technique | Key Finding | Mechanism | Citations |
| 5-Deazariboflavin derivatives | Photo-CIDNP Spectroscopy | Clear evidence for radical-pair formation with L-tyrosine. | An excited 5-deazaflavin triplet state acts as the precursor to the radical pair. | nih.gov |
| 5-Deazaflavins with C5 substituents | Transient Absorption Spectroscopy, Electrochemistry | Deazaflavin semiquinones are key intermediates in reductive photocatalysis. | A triplet-correlated radical pair is formed after electron transfer from a donor to the triplet state deazaflavin. | researchgate.net |
| General Deazaflavins | Theoretical Modeling, Spectroscopic Analysis | Used to probe the requirements for magnetosensitivity in cryptochromes. | Formation of a spin-correlated radical pair (SCRP) that is long-lived and exhibits spin-dependent reactivity. | nih.govnih.gov |
Mechanistic Insights into Covalent Photoadduct Formation in LOV Domains of Phototropic Proteins
Light-Oxygen-Voltage (LOV) domains are blue-light photoreceptors found in a variety of proteins, including plant phototropins, that regulate processes like phototropism and chloroplast movement. rsc.orgyoutube.com The characteristic reaction of LOV domains upon blue-light absorption is the formation of a covalent adduct between a conserved cysteine residue and the C4a atom of the flavin mononucleotide (FMN) cofactor. rsc.orgnih.gov Replacing the native FMN with 5-deazaFMN has provided profound mechanistic insights into this photocycle.
When the LOV2 domain from Avena sativa (AsLOV2) is reconstituted with 5-deazaFMN, illumination with blue light leads to the formation of a thermodynamically stable photoadduct. rsc.orgrsc.org Spectroscopic and NMR studies, including the use of ¹³C-labelled 5-deazaFMN, have unambiguously confirmed that this adduct is formed via a covalent C4a–S bond between the deazaflavin and the cysteine residue. rsc.org Unlike the native FMN adduct, which thermally reverts to the dark state, the 5-deazaFMN adduct is remarkably stable and shows no significant decay over several days. rsc.org This stability allows for detailed structural characterization of the light-activated state.
Similar results were observed in other LOV domains, such as Aureochrome1a (Au1a) from Ochromonas danica and YtvA from Bacillus subtilis, suggesting a common mechanism for LOV domains reconstituted with 5-deazaFMN. rsc.orgnih.gov In Au1a, the formation of the stable cysteinyl-5dFMN adduct allowed for the determination of high-resolution crystal structures that revealed key conformational changes in the protein upon photoactivation. nih.gov A proposed mechanism for the photocycle in these reconstituted proteins involves photoexcitation of the 5-deazaFMN to its triplet state, followed by hydrogen atom transfer from the nearby cysteine to the C5 position of the deazaflavin, forming a biradical pair which then collapses to form the C4a-S covalent bond. rsc.org
The inability of the 5-deazaflavin adduct to undergo thermal reversion is linked to the replacement of the N5 atom. In native LOV proteins, the deprotonation of the N5 position of the flavin is considered a rate-determining step for the cleavage of the C4a-S adduct and recovery of the dark state. nih.gov Since 5-deazaflavins lack this nitrogen atom, this crucial step in the reversion pathway is blocked, leading to the observed stability of the photoadduct. rsc.orgnih.gov This has made 5-deazaFMN-reconstituted LOV domains valuable as photoswitches in optogenetics, where the light state can be stably maintained until photoreversal is induced with UV light. rsc.org
Table 3: Summary of Mechanistic Studies on Deazaflavins in LOV Domains
| LOV Domain | Deazaflavin Analog | Key Observation | Mechanistic Implication | Citations |
| AsLOV2 (Avena sativa) | 5-deazaFMN | Formation of a thermodynamically stable C4a-S photoadduct upon illumination. | The lack of N5 prevents the natural dark-state recovery pathway, creating a stable photoswitch. | rsc.orgrsc.org |
| OdAu1a (Ochromonas danica) | 5-deazaFMN (5dFMN) | Generation of a thermally stable cysteinyl-5dFMN adduct, enabling high-resolution structural analysis. | Revealed light-induced conformational changes in a conserved glutamine residue critical for allosteric signaling. | nih.gov |
| BsYtvA (Bacillus subtilis) | 5-deazaFMN | Proposed photocycle mechanism involving a biradical intermediate. | Hydrogen transfer from cysteine to C5 of deazaflavin precedes covalent bond formation. | rsc.org |
Theoretical and Computational Studies on 2,3,4,5 Tetra O Acetyl 5 Deazariboflavin and Analogues
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations are fundamental for predicting the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and how it interacts with light.
Density Functional Theory (DFT) has become a standard method for modeling the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. uci.edu For 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin (B42581) and its analogues, DFT is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry), the distribution of electrons, and the characteristic vibrational motions of the atoms.
Ground State Geometries and Electronic Structure: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. For deazaflavin analogues, DFT studies help to understand the electronic structure, particularly the influence of substituents on the pyrimido[4,5-b]quinoline core. mdpi.comnih.gov The replacement of the N5 atom in native flavins with a C5-H group in 5-deazaflavins significantly alters the electronic landscape, particularly by destabilizing the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the molecule's redox and spectroscopic properties. researchgate.net The acetyl groups on the ribityl side chain of 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin introduce additional conformational flexibility and electronic effects that can be precisely modeled.
Vibrational Frequencies: DFT calculations are also used to predict the vibrational spectrum (infrared and Raman) of a molecule. nih.govnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the normal modes of vibration. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral bands to the motions of particular functional groups, such as the C=O stretching of the acetyl groups or the vibrations of the heterocyclic ring system. nih.govmdpi.comresearchgate.net
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |
| N-H (in ring) | Stretching | 3300 - 3500 | nih.gov |
| C=C (in ring) | Stretching | 1400 - 1600 | nih.gov |
| C=O (acetyl) | Stretching | 1735 - 1750 | N/A |
To study how molecules interact with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating electronic excited states. uci.edursc.org It allows for the simulation of UV-visible absorption and emission (fluorescence) spectra. mdpi.comresearchgate.net
Absorption and Emission Spectra: TD-DFT calculates the energies required to promote an electron from an occupied orbital to an unoccupied orbital (excitation energies) and the probability of these transitions (oscillator strengths). stackexchange.comq-chem.com For 5-deazariboflavin and its analogues, TD-DFT calculations have shown that the main absorption bands in the visible region correspond to π→π* transitions within the isoalloxazine ring system. researchgate.net These calculations accurately predict the hypsochromic (blue) shift in the absorption maximum of 5-deazariboflavin (around 407 nm) compared to riboflavin (B1680620) (around 448 nm). researchgate.net The calculated absorption wavelengths are generally in good agreement with experimental data, often within 10-20 nm, especially when solvent effects are included in the model. researchgate.netchemrxiv.org To simulate emission spectra (fluorescence), the geometry of the lowest singlet excited state is first optimized, and then a TD-DFT calculation is performed from that geometry. researchgate.netstackexchange.com
Excited State Transitions: Beyond just predicting spectra, TD-DFT provides detailed information about the nature of the excited states themselves. rsc.orgscirp.org It identifies the specific molecular orbitals involved in a given electronic transition (e.g., HOMO to LUMO). This analysis is crucial for understanding how the electron density redistributes upon photoexcitation, which is key to a molecule's photophysical and photochemical behavior. researchgate.netmdpi.com
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| S₀ → S₁ | ~407 | ~400-415 | π → π | researchgate.net |
| S₀ → S₂ | ~340 | ~330-345 | π → π | researchgate.net |
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational changes of atoms and molecules over time. MD simulations provide a "computational microscope" to view molecular motion and interactions in complex environments. mdpi.com
By simulating the molecule's trajectory over nanoseconds to microseconds, MD can reveal the preferred orientations (rotamers) of the side chain, the flexibility of the acetyl groups, and the timescale of their motions. This information is critical because the conformation of the side chain can influence the molecule's solubility, its ability to bind to proteins, and its crystal packing. While specific MD studies on the acetylated side chain of this exact molecule are not prominent in the literature, the methodology is standard for analyzing flexible ligands in drug discovery and materials science. researchgate.net
A key application of computational modeling is to understand how molecules like deazaflavins bind to biological targets such as enzymes. nih.govnih.gov Molecular docking and MD simulations are used to predict and analyze these interactions.
Molecular Docking: Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For deazaflavin analogues, docking studies have been used to investigate their binding to various protein kinases and the p53-regulator HDM2. nih.govnih.govnih.gov These studies place the deazaflavin molecule into the protein's active site and score the different poses based on factors like electrostatic and van der Waals interactions. researchgate.net This helps to identify key amino acid residues that form hydrogen bonds or hydrophobic contacts with the ligand. nih.gov
MD Simulations of Protein-Ligand Complexes: Following docking, MD simulations are often performed on the predicted protein-ligand complex. These simulations provide a dynamic view of the binding, assessing the stability of the predicted pose and revealing how the protein and ligand adapt to each other. mdpi.comrsc.org Simulations can highlight the role of water molecules in mediating interactions and provide a more accurate estimation of the binding free energy. Studies on deazaflavin derivatives have shown that the pyrimido[4,5-b]quinoline scaffold often acts as a hinge-binding moiety, forming critical hydrogen bonds with the protein backbone. nih.gov
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| c-Kit Kinase | Glu640, Asp810, Cys673 | Hydrogen Bonding | nih.gov |
| SCR Kinase | Met341, Glu339, Asp404 | Hydrogen Bonding | nih.gov |
| HDM2 RING Domain | Not specified | Binding confirmed by SPR | nih.gov |
Advanced Computational Methods for Photophysical Processes
Understanding the complete journey of a molecule after it absorbs light—including energy transfer, intersystem crossing to triplet states, and non-radiative decay—often requires more sophisticated computational methods that go beyond the standard DFT and MD approaches.
Quantum Mechanics/Molecular Mechanics (QM/MM): To study a molecule's properties within a complex environment like a protein active site or in solution, hybrid QM/MM methods are employed. nih.govcecam.orgnih.govfrontiersin.org In this approach, the central part of the system (the deazaflavin chromophore) is treated with a high-level quantum mechanics method, while the surrounding environment (protein and solvent) is treated with a more computationally efficient molecular mechanics force field. uiuc.edu This allows for the accurate modeling of electronic processes like photoexcitation while still accounting for the influence of the entire biological system. researchgate.net
Non-Adiabatic Molecular Dynamics (NAMD): Standard MD simulations (and the Born-Oppenheimer approximation they rely on) assume that a molecule remains on a single electronic potential energy surface. youtube.com However, photophysical processes often involve "hops" between different electronic states (e.g., from an excited singlet state back to the ground state). mdpi.com Non-adiabatic molecular dynamics (NAMD) methods, such as trajectory surface hopping, explicitly model these transitions. researchgate.netrsc.org These advanced simulations are essential for understanding the ultrafast dynamics following photoexcitation, including rates of internal conversion and intersystem crossing, which dictate properties like fluorescence quantum yield and the generation of reactive species. youtube.commdpi.com
Computational Approaches for Structure-Activity Relationship (SAR) Predictions
Computational methods are increasingly used to predict the structure-activity relationships (SAR) of bioactive molecules, including deazaflavin analogues. These approaches aim to correlate specific structural features of a molecule with its biological or chemical activity, thereby guiding the design of new compounds with enhanced properties. nih.govmdpi.com
For this compound and its analogues, computational SAR studies can provide insights into how modifications to the deazaflavin core or the ribityl side chain affect their properties. Density Functional Theory (DFT) is a commonly employed method for such investigations, as it offers a good balance between accuracy and computational cost. nih.govnih.gov
Recent studies on 5-deazariboflavin analogues have utilized DFT to understand the influence of the methylation pattern on the electronic structure and photophysical properties. nih.gov These studies have shown that the substitution pattern on the xylene ring of the deazaflavin core significantly impacts the absorption properties and the hyperfine coupling constants of the corresponding radical species. nih.gov
The table below summarizes key findings from computational studies on 5-deazariboflavin analogues, which can be extrapolated to understand the SAR of this compound.
| Structural Modification | Computational Method | Predicted Effect | Reference |
| Demethylation at positions 7 and 8 | DFT | Altered absorption properties and proton hyperfine coupling ratios in the radical state. | nih.gov |
| Halogenation (Br, Cl) at various positions | DFT | Enhanced intersystem crossing, leading to more efficient triplet state formation and improved photocatalytic activity. | nih.gov |
| Arylation at N-3 and N-10 phenyl ring | Not specified | Improved inhibitory activity against Tyrosyl-DNA Phosphodiesterase 2 (TDP2) and better cell permeability. | nih.govnih.gov |
These computational SAR studies are instrumental in the rational design of novel deazaflavin derivatives. For instance, by understanding how different substituents affect the electronic properties, it is possible to fine-tune the redox potential of the molecule for specific photocatalytic applications. nih.gov Similarly, by modeling the interactions of deazaflavin analogues with biological targets, it is possible to design more potent and selective enzyme inhibitors. nih.govresearchgate.net
Future Directions and Emerging Frontiers in Deazaflavin Research
Development of Next-Generation Synthetic Methodologies for Complex Deazaflavin Architectures
The biological activity and photochemical properties of deazaflavins are intricately linked to their molecular structure. Consequently, the development of sophisticated and efficient synthetic methodologies is paramount for creating novel deazaflavin analogues with tailored functions. Current research focuses on moving beyond traditional methods to construct more complex and diverse molecular architectures.
Early and established synthetic routes to the 5-deazaflavin (or 10-alkylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione) core often rely on a few key strategies. nih.gov These include the condensation of functionalized pyrimidine (B1678525) derivatives, such as barbituric acid or 6-aminopyrimidines, with appropriate reagents. nih.gov Another common pathway involves using quinoline (B57606) derivatives as the starting material for building the 5-deazaisoalloxazine structure. nih.gov A two-step convergent strategy has also been effectively used to generate families of 5-deazaflavin derivatives. nih.gov For instance, a new method involves the direct condensation of 6-chlorouracils with o-(substituted amino)benzyl alcohols to yield 5-deazaflavin derivatives. rsc.org
Next-generation methodologies are aiming for greater efficiency, diversity, and complexity. Key areas of development include:
Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave-assisted procedures are being adopted. A three-component microwave-assisted synthesis has been successfully used to obtain 5-substituted deazaflavins from a reaction involving a benzaldehyde (B42025), an N-alkylaniline derivative, and N-methylbarbituric acid. nih.gov
Synergistic Catalysis: The combination of different catalytic modes, such as photoredox catalysis and organocatalysis, is a promising frontier for accessing novel molecular motifs that are difficult to obtain through traditional means. europa.eu This approach could enable previously challenging transformations on the deazaflavin scaffold.
Complex Functionalization: Modern synthetic efforts are focused on introducing a wide array of modifications at various positions of the deazaflavin core, particularly at the C-2, N-3, and N-10 positions, to fine-tune their biological and photophysical properties. nih.govnih.gov For example, novel subtypes have been created by adding an additional phenyl ring to the N-10 or N-3 positions to improve properties like cell permeability and inhibitory potency. nih.govnih.gov
High-Density Architectures: Inspired by advances in polymer chemistry, new methods are being explored to create materials with a high density of functional units. rsc.org Applying such concepts could lead to the development of deazaflavin-based materials with amplified catalytic or sensing capabilities.
Table 1: Comparison of Synthetic Strategies for Deazaflavin Architectures
| Synthetic Approach | Key Precursors/Reagents | Advantages | Research Focus |
|---|---|---|---|
| Convergent Synthesis | Functionalized pyrimidines (e.g., 6-aminouracils), o-bromobenzaldehyde | Versatile for creating a family of derivatives. nih.gov | Synthesis of p53-activating compounds. nih.gov |
| Condensation Reactions | 6-chlorouracils, o-(substituted amino)benzyl alcohols | Direct, efficient formation of the core structure. rsc.org | Development of new, straightforward synthetic routes. rsc.org |
| Microwave-Assisted Synthesis | Benzaldehyde, N-alkylaniline derivatives, N-methylbarbituric acid | Rapid, three-component reaction. nih.gov | Synthesis of photocatalytically active deazaflavins. nih.gov |
| Nucleophilic Substitution | 10-aryl-2-deoxo-2-thioxo-5-deazaflavins, various amines/hydrazine | Allows for diverse functionalization at the C-2 position. nih.gov | Creation of novel anticancer agents. nih.govnih.gov |
Design and Application of Advanced Deazaflavin-Based Probes for Real-Time Biochemical Monitoring
The intrinsic photochemical properties of deazaflavins make them excellent candidates for the development of advanced probes for monitoring biochemical processes in real time. Their ability to act as photosensitizers and their distinct fluorescence characteristics are central to this application.
Deazaflavin-based probes are being designed to investigate complex biological events. Their utility stems from their capacity to participate in and report on photochemical electron transfer processes. researchgate.net The design strategy often involves creating derivatives where the deazaflavin core acts as a fluorescent reporter, whose signal is modulated by a specific biochemical event.
Key applications and design principles include:
Probing Enzyme Mechanisms: Deazaflavin analogues have been instrumental in studying enzyme mechanisms, particularly those involving light-dependent processes. For example, the deazaflavin cofactor Fₒ is a crucial light-harvesting chromophore for DNA photolyases, enzymes that repair UV-induced DNA damage. oup.com By replacing the native flavin cofactor with a deazaflavin analogue, researchers can probe the energy and electron transfer steps within the enzyme. nih.govnih.gov
Monitoring Redox Processes: The strong oxidizing power of 5-deazaflavins allows them to serve as auto-recycling turnover catalysts in redox reactions, making them suitable for monitoring processes involving the oxidation of substrates like alcohols and amines. nih.gov
Real-Time Sensing Platforms: The development of cell-based biosensing platforms represents a significant frontier. semanticscholar.orgmdpi.com Deazaflavin-dependent enzyme systems could be integrated into such platforms. For instance, a system using a deazaflavin for the light-driven regeneration of a P450 enzyme could be adapted to create a biosensor that reports on substrate hydroxylation. researchgate.net The fluorescence of the deazaflavin could provide a direct readout of the catalytic activity.
The design of these probes requires a deep understanding of their structure-property relationships. Introducing specific functional groups can tune their absorption and emission wavelengths, quantum yields, and redox potentials to suit particular biological applications. nih.gov
Deeper Elucidation of Enzyme Catalysis and Electron Transfer Mechanisms in Novel Systems
A central theme in deazaflavin research is the elucidation of their role in enzyme catalysis and electron transfer, which often differs significantly from that of natural flavins like FAD and FMN. rsc.org Deazaflavins are potent hydride acceptors but poor one-electron carriers, which gives them unique catalytic capabilities.
Research in this area focuses on several key aspects:
Photocatalytic Systems: Deazaflavins are being explored as powerful photosensitizers in artificial photocatalytic systems. Mechanistic studies have revealed that their photocatalytic activity in reductive chemistry involves a consecutive photo-induced electron transfer. The process proceeds via the triplet state of the deazaflavin, which accepts an electron to form a semiquinone radical. This excited semiquinone radical is a strong reductant that can then transfer an electron to a substrate, enabling reactions like dehalogenation. nih.gov
Cofactor Regeneration Systems: Deazaflavins are critical components of cofactor regeneration systems, particularly for expensive nicotinamide (B372718) cofactors like NAD(P)H. The low redox potential of the deazaflavin cofactor F₄₂₀ is harnessed by F₄₂₀-dependent enzymes to regenerate NAD(P)H or artificial nicotinamide biomimetics. nih.govacs.org Engineering these enzymes to accept a broader range of substrates is an active area of research. nih.gov
Table 2: Mechanistic Insights from Deazaflavin Systems
| System | Role of Deazaflavin | Key Mechanistic Feature | Finding |
|---|---|---|---|
| DNA Photolyase | Catalytic Cofactor Analogue | Electron Transfer | Excited 5-deazaFADH₂ is a better electron donor, but back electron transfer is enhanced, lowering quantum yield. nih.gov |
| DNA Photolyase | Antenna Chromophore | Energy Transfer | Acts as a photoantenna, transferring energy to the catalytic flavin cofactor. nih.gov |
| Reductive Photocatalysis | Photosensitizer | Consecutive Electron Transfer | Involves the formation of an excited semiquinone radical as a key reductive intermediate. nih.gov |
| Cofactor Regeneration | Hydride Mediator (F₄₂₀) | Redox Catalysis | The low redox potential of F₄₂₀H₂ is used to efficiently reduce nicotinamide cofactor biomimetics. nih.govacs.org |
Exploration of Deazaflavin Analogues in Optogenetics and Biosensing Technologies
The unique light-harvesting and photochemical properties of deazaflavins position them as intriguing candidates for emerging technologies like optogenetics and advanced biosensing. oup.com While the field of optogenetics is currently dominated by protein-based tools like channelrhodopsins, small-molecule photosensitizers like deazaflavins offer a complementary approach. nih.gov
Optogenetics: Optogenetics uses light to control genetically defined cells. nih.govstanford.edu Deazaflavin analogues could potentially be developed as "opto-chemogenetic" tools. Their ability to generate reactive species or trigger electron transfer upon illumination could be harnessed to control specific cellular signaling pathways. For example, a deazaflavin derivative could be designed to bind to a specific protein and, upon illumination, induce a conformational change or catalytic event, thereby controlling the protein's function with high spatiotemporal precision. The natural role of the deazaflavin Fₒ as a light-harvesting chromophore provides a strong biological precedent for this application. oup.com
Biosensing Technologies: The development of novel biosensors is a major application area. Cell-based biosensors, which use engineered cells to report on the presence of analytes or changes in their environment, are becoming increasingly sophisticated. semanticscholar.orgmdpi.com Deazaflavin-dependent enzymatic systems offer a powerful toolkit for constructing such sensors. For instance, an enzyme that uses a deazaflavin cofactor to catalyze a reaction producing a fluorescent or electrochemical signal could be engineered into a cell. The response of this system to a specific analyte would form the basis of the sensor. The ability to use light as an input to trigger the deazaflavin-mediated reaction adds a layer of control and can improve the sensitivity and speed of detection. researchgate.netmdpi.com
The successful integration of deazaflavins into these technologies will require interdisciplinary collaboration, combining synthetic chemistry to create tailored analogues with molecular engineering to develop the corresponding protein or cellular systems.
Integration of Computational and Experimental Approaches for Rational Design of Deazaflavin Mimetics
The sheer diversity of possible chemical modifications to the deazaflavin scaffold makes a purely experimental screening approach inefficient. Therefore, the integration of computational methods with experimental validation has become an indispensable strategy for the rational design of deazaflavin mimetics with desired properties. nih.govmdpi.comwiley.com
This synergistic approach involves an iterative cycle:
Computational Design and Screening: This phase utilizes a variety of computational tools to design and evaluate virtual libraries of deazaflavin analogues. nih.govnih.gov
Synthesis and Experimental Validation: Promising candidates identified through computational screening are then synthesized and their properties are evaluated experimentally. nih.govnih.gov
Iterative Refinement: The experimental results are used to refine the computational models, leading to a new round of design and screening. mdpi.com
Key computational methods employed in the design of deazaflavin mimetics include:
Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. It has been used to design 5-deazaflavin derivatives as potential anticancer agents by modeling their interaction with the active site of protein kinases like c-Kit. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the potency of new deazaflavin analogues before they are synthesized.
De Novo Design: These methods build novel molecules from scratch or by modifying existing scaffolds to fit a target binding site, offering a pathway to entirely new deazaflavin-based chemical entities. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of deazaflavin-protein complexes, helping to understand the mechanism of action and the structural basis for activity. nih.gov
This integrated approach has already proven successful in designing novel 5-deazaflavins as potent antitumor agents and as inhibitors of enzymes like tyrosyl DNA phosphodiesterase 2 (TDP2). nih.govnih.govnih.gov As computational power and algorithm accuracy continue to improve, particularly with the rise of machine learning and AI, the rational design of deazaflavin mimetics for a vast range of applications in medicine and biotechnology will be significantly accelerated. mdpi.comnih.gov
Table 3: Computational Tools in Deazaflavin Mimetic Design
| Computational Method | Application in Deazaflavin Design | Example |
|---|---|---|
| Molecular Docking | Predicting binding mode and affinity to a biological target. | Designing 5-deazaflavins as kinase inhibitors for anticancer therapy. nih.gov |
| Virtual Screening | Searching large compound libraries for potential hits against a target. nih.gov | Identifying novel deazaflavin scaffolds with potential biological activity. nih.gov |
| ***De Novo* Design** | Generating novel molecular structures with desired properties. nih.gov | Creating new deazaflavin mimetics with optimized binding to a specific enzyme. researchgate.net |
| ADME Prediction | Assessing drug-likeness properties (Absorption, Distribution, Metabolism, Excretion). | Evaluating novel 5-deazaflavin derivatives for their potential as drug candidates. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves selective acetylation of hydroxyl groups in 5-Deazariboflavin (CAS 19342-73-5) using acetic anhydride under controlled anhydrous conditions . Key steps include:
- Protecting hydroxyl groups with acetyl moieties at positions 2, 3, 4, and 5.
- Monitoring reaction progress via TLC or HPLC to confirm intermediate formation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Use - and -NMR to confirm acetylation (e.g., acetyl proton signals at δ 2.0–2.3 ppm) and HPLC-MS (expected [M+H] ≈ 561.4 g/mol, based on parent compound CHNO) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition above 150°C .
- Hydrolytic sensitivity : Incubate in buffers (pH 4–9) at 25°C/37°C and monitor deacetylation via HPLC .
- Light sensitivity : Store in amber vials under inert gas (e.g., argon) to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 5-Deazariboflavin derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Experimental design : Standardize assay conditions (e.g., concentration ranges, solvent controls) .
- Structural confirmation : Re-validate synthetic intermediates via X-ray crystallography to rule out regioisomeric byproducts .
- Data interpretation : Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic inhibition) to confirm mechanistic hypotheses .
Q. What computational strategies are effective for modeling the interaction of this compound with flavoprotein targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with flavodoxin (PDB: 1AG9) to predict binding modes, focusing on acetyl group steric effects .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the acetylated ribitol chain .
- Free energy calculations : Apply MM-PBSA to compare binding affinities with non-acetylated analogs .
Q. How can researchers design experiments to probe the role of acetyl groups in modulating electron-transfer properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
